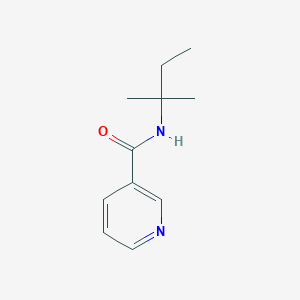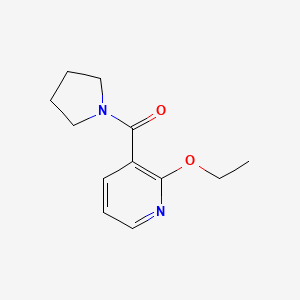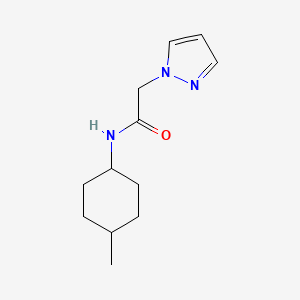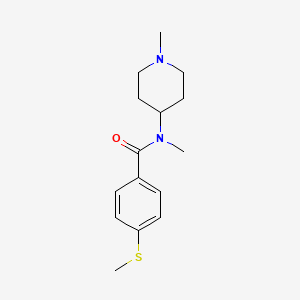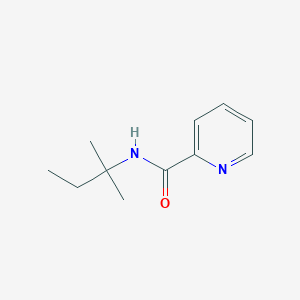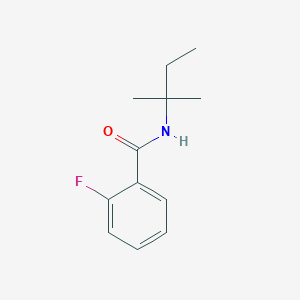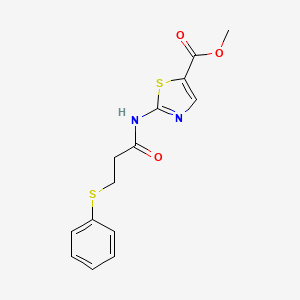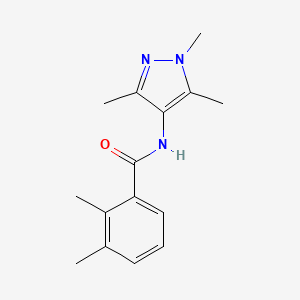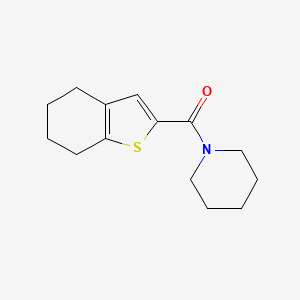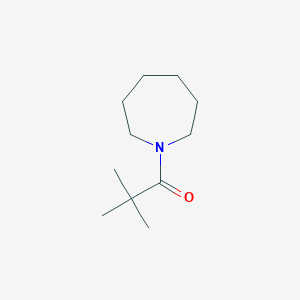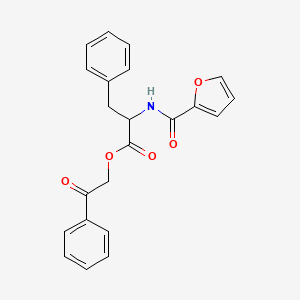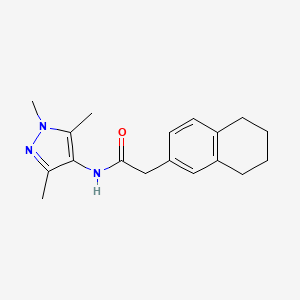
2-(5,6,7,8-tetrahydronaphthalen-2-yl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5,6,7,8-tetrahydronaphthalen-2-yl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide, commonly known as THN-PZ, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. THN-PZ is a synthetic compound that belongs to the class of pyrazole-based ligands.
Mécanisme D'action
THN-PZ is a ligand that binds to the active site of target proteins. It has been shown to bind to the enzyme, acetylcholinesterase, which is involved in the breakdown of the neurotransmitter, acetylcholine. By inhibiting the activity of acetylcholinesterase, THN-PZ increases the levels of acetylcholine in the brain, which can improve cognitive function. THN-PZ has also been shown to modulate the activity of the immune system by binding to the protein, CD40, which is involved in the activation of immune cells.
Biochemical and Physiological Effects:
THN-PZ has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. THN-PZ has also been shown to reduce inflammation in animal models of inflammatory bowel disease. Additionally, THN-PZ has been shown to modulate the immune system by reducing the activation of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
THN-PZ has several advantages for lab experiments. It is a synthetic compound, which allows for easy reproducibility of experiments. THN-PZ has also been shown to have low toxicity, which makes it a safe compound for use in lab experiments. However, one limitation of THN-PZ is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the investigation of THN-PZ. One potential direction is the investigation of THN-PZ as a potential therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is the investigation of THN-PZ as a potential anti-inflammatory agent for the treatment of inflammatory bowel disease. Additionally, THN-PZ could be investigated for its potential use in the treatment of cancer. Further studies are needed to fully understand the potential therapeutic applications of THN-PZ.
In conclusion, THN-PZ is a synthetic compound that has shown promising results in various scientific research applications. It has potential therapeutic applications in the treatment of neurodegenerative disorders, as an anti-inflammatory agent, and as a modulator of the immune system. THN-PZ has low toxicity and is a safe compound for use in lab experiments. Further studies are needed to fully understand the potential therapeutic applications of THN-PZ.
Méthodes De Synthèse
The synthesis of THN-PZ involves the condensation of 2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid with 1,3,5-trimethylpyrazole-4-carboxylic acid using the coupling reagent, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction is carried out in the presence of a catalyst, 4-dimethylaminopyridine, and a solvent, N,N-dimethylformamide. The resulting product is then purified using chromatographic techniques.
Applications De Recherche Scientifique
THN-PZ has shown promising results in various scientific research applications. It has been shown to have potential therapeutic applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. THN-PZ has also been investigated for its potential use as an anti-inflammatory agent and as a modulator of the immune system. Additionally, THN-PZ has been studied for its potential use in the treatment of cancer.
Propriétés
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalen-2-yl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-12-18(13(2)21(3)20-12)19-17(22)11-14-8-9-15-6-4-5-7-16(15)10-14/h8-10H,4-7,11H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYNMYVWPVLANL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)CC2=CC3=C(CCCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

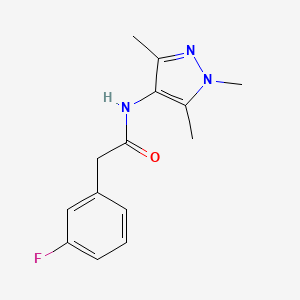
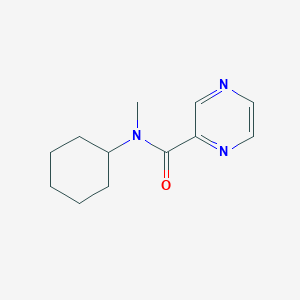
![1-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]quinoxalin-2-one](/img/structure/B7499752.png)
